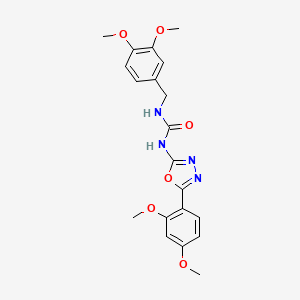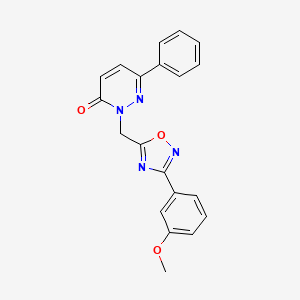
2-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a pyridazine ring. These groups could potentially confer interesting chemical and biological properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings followed by their connection via the methylene bridge. The exact synthetic route would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula and the known properties of its constituent groups. For example, the oxadiazole and pyridazine rings are likely to be planar due to the presence of conjugated double bonds. The methoxyphenyl group may add some degree of three-dimensionality to the molecule.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the electron-donating and -withdrawing effects of the different groups. For example, the methoxy group is an electron-donating group, which could make the phenyl ring it’s attached to more nucleophilic.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potentially planar rings could influence its solubility, melting point, and other properties.Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of oxadiazole derivatives, highlighting their potential as novel agents against a variety of microorganisms. For instance, compounds synthesized from ester ethoxycarbonylhydrazones and primary amines demonstrated good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Similarly, novel oxadiazoles synthesized by cyclization of substituted-benzoic acid hydrazide exhibited significant antibacterial activity against various strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Anticonvulsant Activities
Compounds with oxadiazole cores have been tested for anticonvulsant activity, showing significant potency. The synthesis of new bisubstituted 1,3,4-oxadiazoles and their evaluation for anticonvulsant activity highlight the therapeutic potential of these derivatives (Tsitsa, Papadaki‐Valiraki, Siatra-Papastaikoudi, Papadopoulou-Daifoiti, & Vamvakidis, 1989).
Anticancer Activities
Research into oxadiazole derivatives also includes their anticancer properties. For example, a series of oxadiazole-isoxazol derivatives demonstrated good to moderate anticancer activity against human cancer cell lines, suggesting their utility in developing new anticancer therapies (Yakantham, Sreenivasulu, & Raju, 2019).
Antioxidant Activities
Oxadiazole derivatives have been screened for their antioxidant activity, showing that they possess antioxidant activity with different mechanisms of action towards different free radicals, which indicates their potential use in mitigating oxidative stress (Mallesha, Harish, Mohana, & Rekha, 2014).
Antidiabetic Activities
The antidiabetic screening of novel dihydropyrimidine derivatives, including oxadiazole derivatives, has shown promising results in in vitro assays, suggesting a potential role in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Further studies could be conducted to fully characterize the compound and determine its potential uses. This could include detailed physical and chemical property measurements, biological activity assays, and further synthetic modifications.
Please note that this is a general analysis based on the structure of the compound and the properties of its constituent groups. For a detailed and accurate analysis, specific experimental data would be needed.
properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-26-16-9-5-8-15(12-16)20-21-18(27-23-20)13-24-19(25)11-10-17(22-24)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUAITUGSOKILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

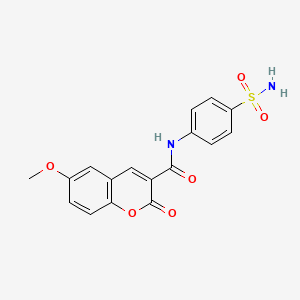
![2-Fluoro-6-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2691288.png)
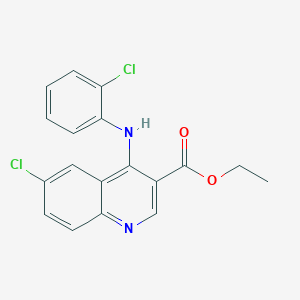
![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2691290.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)
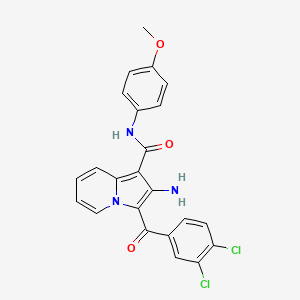

![N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2691298.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)
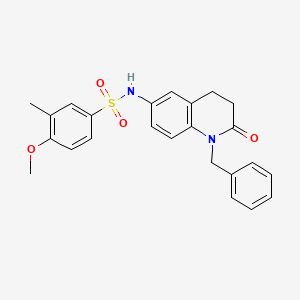
![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)
![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)
